molecular formula C11H16N2O2 B1330278 4-(Dimethylamino)phenylalanine CAS No. 84796-32-7

4-(Dimethylamino)phenylalanine

Cat. No.: B1330278
CAS No.: 84796-32-7
M. Wt: 208.26 g/mol
InChI Key: USEYFCOAPFGKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)phenylalanine is a non-proteinogenic aromatic amino acid with the molecular formula C11H16N2O2 It is characterized by the presence of a dimethylamino group attached to the phenyl ring of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenylalanine can be achieved through several methods. One common approach involves the metabolic grafting of Escherichia coli. In this method, genes encoding specific enzymes such as 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase are introduced into E. coli . This engineered strain can produce this compound from glycerol under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves fed-batch fermentation processes. In these processes, the engineered E. coli strain is cultivated in a fermenter with a continuous supply of glycerol and other necessary nutrients. This method has been shown to yield high concentrations of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenylalanine compounds .

Scientific Research Applications

4-(Dimethylamino)phenylalanine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A proteinogenic amino acid with a similar structure but lacking the dimethylamino group.

    Tyrosine: Another aromatic amino acid with a hydroxyl group instead of a dimethylamino group.

    Tryptophan: An aromatic amino acid with an indole ring structure.

Uniqueness

4-(Dimethylamino)phenylalanine is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aromatic amino acids may not be suitable .

Properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEYFCOAPFGKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285570
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84796-32-7, 7284-42-6
Record name NSC230428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7284-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)phenylalanine
Reactant of Route 2
4-(Dimethylamino)phenylalanine
Reactant of Route 3
4-(Dimethylamino)phenylalanine
Reactant of Route 4
4-(Dimethylamino)phenylalanine
Reactant of Route 5
4-(Dimethylamino)phenylalanine
Reactant of Route 6
4-(Dimethylamino)phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.